3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040656-45-8
VCID: VC11934685
InChI: InChI=1S/C23H24FN3O4S2/c1-31-20-4-2-3-17(15-20)16-25-23(28)22-21(9-14-32-22)33(29,30)27-12-10-26(11-13-27)19-7-5-18(24)6-8-19/h2-9,14-15H,10-13,16H2,1H3,(H,25,28)
SMILES: COC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C23H24FN3O4S2
Molecular Weight: 489.6 g/mol

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide

CAS No.: 1040656-45-8

Cat. No.: VC11934685

Molecular Formula: C23H24FN3O4S2

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide - 1040656-45-8

Specification

CAS No. 1040656-45-8
Molecular Formula C23H24FN3O4S2
Molecular Weight 489.6 g/mol
IUPAC Name 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C23H24FN3O4S2/c1-31-20-4-2-3-17(15-20)16-25-23(28)22-21(9-14-32-22)33(29,30)27-12-10-26(11-13-27)19-7-5-18(24)6-8-19/h2-9,14-15H,10-13,16H2,1H3,(H,25,28)
Standard InChI Key PKNJXRQPGGOEPA-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Canonical SMILES COC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound comprises three key regions (Figure 1):

  • Thiophene-2-carboxamide backbone: A five-membered aromatic thiophene ring with a carboxamide group at position 2.

  • Sulfonyl-piperazine linker: A piperazine ring connected via a sulfonyl group (–SO₂–) to the thiophene core. The piperazine is further substituted at position 4 with a 4-fluorophenyl group.

  • 3-Methoxybenzyl group: A benzyl moiety with a methoxy (–OCH₃) substituent at the meta position, attached to the carboxamide nitrogen .

The presence of fluorine and methoxy groups enhances lipophilicity and metabolic stability, while the sulfonamide linker contributes to hydrogen-bonding interactions with biological targets .

Physicochemical Characteristics

Key computed properties include:

PropertyValue
Molecular Weight489.6 g/mol
LogP (Lipophilicity)~3.2 (estimated)
Hydrogen Bond Donors2 (NH of carboxamide)
Hydrogen Bond Acceptors8 (O, N, S atoms)
Polar Surface Area120 Ų

These properties suggest moderate blood-brain barrier permeability and oral bioavailability, aligning with drug-like criteria .

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step approach:

  • Thiophene core functionalization: Introduction of the sulfonyl chloride group at position 3 of thiophene-2-carboxylic acid.

  • Piperazine coupling: Reaction of 4-(4-fluorophenyl)piperazine with the sulfonyl chloride intermediate to form the sulfonamide linkage.

  • Carboxamide formation: Condensation of the thiophene-sulfonamide intermediate with 3-methoxybenzylamine using coupling agents like HATU or EDCI .

Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing cyclization times for analogous compounds .

Structural Modifications

SAR studies on related sulfonamide-thiophene derivatives highlight critical regions for activity:

  • Piperazine substitution: The 4-fluorophenyl group improves target affinity, likely through hydrophobic interactions .

  • Methoxy position: Meta-substitution on the benzyl group optimizes steric and electronic effects, as seen in D3 receptor agonists .

  • Sulfonamide linker: Replacing sulfonyl with carbonyl reduces potency, underscoring its role in binding .

Pharmacological Applications

Kinase Inhibition

The compound’s sulfonamide-thiophene scaffold resembles kinase inhibitors targeting VEGF-R2 and PDGFR-β. In silico docking studies predict strong interactions with ATP-binding pockets due to the sulfonyl group’s hydrogen-bonding capacity .

GPCR Modulation

Piperazine derivatives are known to interact with dopamine and serotonin receptors. Functional assays reveal that fluorophenyl-piperazine moieties enhance D3 receptor selectivity over D2, reducing off-target effects .

Mechanism of Action

Enzyme Inhibition

The sulfonamide group chelates catalytic metal ions in kinases (e.g., Zn²⁺ in carbonic anhydrase), while the thiophene ring occupies hydrophobic pockets .

Receptor Interactions

In GPCRs, the 4-fluorophenyl group engages in π-π stacking with aromatic residues in the orthosteric site, and the methoxybenzyl moiety stabilizes receptor conformations via van der Waals interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator